molecular formula C21H19N3O3 B2623719 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-6-carboxamide CAS No. 1903844-14-3

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-6-carboxamide

Cat. No.: B2623719
CAS No.: 1903844-14-3
M. Wt: 361.401
InChI Key: YZLOUCRPXQEPRV-UHFFFAOYSA-N
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Description

N-(2-(3-Oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-6-carboxamide is a synthetic small molecule characterized by a fused benzo[f][1,4]oxazepine core linked via an ethyl spacer to a quinoline-6-carboxamide moiety.

Properties

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-20-14-27-19-6-2-1-4-17(19)13-24(20)11-10-23-21(26)16-7-8-18-15(12-16)5-3-9-22-18/h1-9,12H,10-11,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLOUCRPXQEPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-6-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzo[f][1,4]oxazepine core. This can be achieved by reacting 2-aminophenols with alkynones in the presence of a suitable solvent like 1,4-dioxane at elevated temperatures (e.g., 100°C) . The quinoline moiety can be introduced through subsequent reactions involving quinoline derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Structural Overview

The chemical structure of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-6-carboxamide includes several functional groups that contribute to its biological activity:

Component Description
Oxazepine Ring Provides structural stability and potential interactions with biological targets.
Quinoline Moiety Known for its diverse biological activities, including antimalarial and anticancer properties.
Carboxamide Group Enhances solubility and bioavailability.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxazepine can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Compounds related to this structure have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. For example, oxazepine derivatives have been shown to reduce TNF-alpha-induced necroptosis in human monocytic cells . This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Properties

The quinoline component is known for its antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains, indicating that this compound may also possess antimicrobial properties .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of a series of oxazepine derivatives. These compounds were found to inhibit the growth of several cancer cell lines through mechanisms involving apoptosis and inhibition of cell migration .

Case Study 2: Anti-inflammatory Effects

In another study focusing on oxazepine derivatives, researchers demonstrated that these compounds could significantly reduce inflammatory markers in vitro. This study highlights the potential of this compound in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique structure invites comparisons with analogs sharing benzodiazepine-like cores, quinoline carboxamides, or hybrid heterocyclic systems. Below is a detailed analysis based on structural and functional similarities:

Benzo[b][1,4]dioxin Derivatives ()

Compounds 42, 43, and 44 from feature benzo[b][1,4]dioxin cores but lack the oxazepine nitrogen and quinoline substituent. For example:

  • 42: N-(2-(sec-Butyl)-3-oxo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-methyl-2-oxopentanamide Key Differences: The benzo[b][1,4]dioxin ring replaces the oxazepine, and the substituents (sec-butyl, pentanamide) diverge from the quinoline-6-carboxamide.
Feature Target Compound Compound 42
Core Heterocycle Benzo[f][1,4]oxazepine Benzo[b][1,4]dioxin
Substituent Quinoline-6-carboxamide sec-Butyl, oxopentanamide
Pharmacophore Potential High (N/O heterocycle) Moderate (O-only heterocycle)

Quinoline-3-Carboxamide Derivatives ()

and describe quinoline carboxamides such as 47 (N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide) and intermediates in J. Med. Chem. (2007).

  • Key Differences: The quinoline substitution (position 3 vs. 6) and the absence of a benzooxazepine ring.
  • Functional Implications : Position 3 carboxamides may exhibit altered binding affinities compared to position 6 derivatives. For instance, 4-thioxo groups (as in 47 ) could enhance metabolic stability but reduce solubility .
Feature Target Compound Compound 47
Quinoline Substituent 6-Carboxamide 3-Carboxamide
Additional Core Benzooxazepine Adamantyl-thioxo group
Bioactivity Hypothesized CNS modulation Reported antimicrobial activity

Dihydrobenzo[b][1,4]dioxin Hybrids ()

Compound 7 from (a natural product) contains a dihydrobenzo[b][1,4]dioxin linked to a phenethylacrylamide group.

  • Key Differences: The natural product’s dioxin core and phenolic substituents contrast with the synthetic target’s oxazepine and quinoline groups.

Biological Activity

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H19N3O3C_{21}H_{19}N_{3}O_{3}, with a molecular weight of approximately 361.4 g/mol. Its structure features a benzo[f][1,4]oxazepin moiety and a quinoline carboxamide group, which are critical for its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Histone Deacetylase (HDAC) Inhibition : The compound's structural characteristics suggest potential HDAC inhibitory activity, which is significant for cancer therapy as HDACs play a crucial role in regulating gene expression and cell cycle progression.
  • Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline carboxamides have shown promising results against breast cancer (MCF7), lung cancer (H460), and colon cancer (HCT116) cells . The incorporation of the carboxamide group enhances these anticancer properties.

1. Anticancer Properties

A study evaluated the anti-breast cancer activity of quinoline derivatives, revealing that compounds with similar structures exhibited significant cytotoxicity through oxidative stress-mediated DNA damage . The specific activity of this compound remains to be fully characterized but is expected to align with these findings.

2. Neuroprotective Effects

Research has indicated that benzoxazepine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The inhibition of HDACs is linked to neuroprotection, suggesting that this compound could be beneficial in such contexts.

3. Antimicrobial Activity

Quinoline derivatives have also been studied for their antibacterial properties. Compounds in this class have shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria . While specific data on this compound’s antimicrobial activity is limited, its structural similarity to known active compounds implies potential effectiveness.

Case Studies and Research Findings

Study ReferenceFindings
Identified potent cholesteryl ester transfer protein inhibitors with similar structures; suggests cardiovascular implications.
Evaluated structure-activity relationships (SAR) in mice for new compounds; highlights the importance of molecular modifications for enhanced therapeutic effects.
Investigated anticancer activities against various human cancer cell lines; supports the hypothesis of enhanced cytotoxicity through structural modifications.

Q & A

Synthesis and Characterization

Q: What are the recommended synthetic routes and characterization techniques for N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-6-carboxamide?

A:

  • Synthesis Steps :
    • Core Formation : Construct the benzo[f][1,4]oxazepin-3-one core via cyclization of o-aminophenol derivatives with α-keto esters under acidic conditions .
    • Ethyl Bridge Introduction : React the oxazepinone intermediate with ethylenediamine derivatives using coupling agents like HBTU or EDC in anhydrous DMF .
    • Quinoline Coupling : Attach quinoline-6-carboxamide via amide bond formation, optimized with TEA as a base .
  • Characterization :
    • NMR Spectroscopy : Confirm regiochemistry of the oxazepine ring and quinoline substitution patterns (¹H/¹³C NMR) .
    • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ for C₂₁H₁₈N₃O₃: 360.1352) .
    • HPLC Purity Analysis : Ensure >95% purity using C18 reverse-phase columns .

Biological Activity Profiling

Q: How is the biological activity of this compound evaluated in preclinical research?

A:

  • In Vitro Cytotoxicity :
    • Cell Viability Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., leukemia, breast cancer). Reported IC₅₀ values for related benzoxazepine derivatives range from 10–100 nM .
  • Enzyme Inhibition :
    • HDAC Inhibition : Screen against histone deacetylase isoforms (e.g., HDAC6) using fluorogenic substrates .
  • Pharmacokinetics :
    • Microsomal Stability : Assess metabolic stability in liver microsomes (e.g., t₁/₂ > 60 min suggests oral bioavailability potential) .

Structural-Activity Relationship (SAR)

Q: How do structural modifications influence the compound’s potency and selectivity?

A:

  • Fluorination : Introducing fluorine at the oxazepine C7 position enhances target binding (e.g., 7-fluoro analog shows 3× lower IC₅₀ in kinase assays) .
  • Ethyl Chain Length : Shortening the ethyl linker reduces metabolic stability but increases potency in cell-based assays .
  • Quinoline Substituents : Electron-withdrawing groups (e.g., -NO₂) at the quinoline C6 position improve solubility but may reduce membrane permeability .

Mechanistic Studies

Q: What methodologies identify the compound’s molecular targets and mechanisms?

A:

  • Target Deconvolution :
    • Kinase Profiling : Use kinase inhibitor libraries in competitive binding assays .
    • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis or oxidative stress pathways) .

Data Contradiction Analysis

Q: How should researchers resolve discrepancies in biological data across studies?

A:

  • Orthogonal Validation : Cross-check cytotoxicity results using clonogenic assays vs. MTT to rule out false positives .
  • Purity Verification : Re-analyze compound batches with LC-MS to exclude degradation products .
  • Cell Line Variability : Test across multiple cell lines (e.g., solid vs. hematological cancers) to identify context-dependent effects .

Optimization Strategies

Q: What strategies improve the compound’s solubility or metabolic stability?

A:

  • Prodrug Design : Introduce phosphate or acetate prodrug moieties at the quinoline carboxamide to enhance aqueous solubility .
  • Formulation Studies : Use lipid nanoparticles or cyclodextrin complexes to improve bioavailability .
  • Metabolic Soft Spots : Identify vulnerable sites (e.g., ethyl linker) via metabolite ID studies and introduce deuterium or methyl groups to block oxidation .

Analytical Challenges

Q: What techniques address purity and stability challenges during storage?

A:

  • Stability Testing : Conduct accelerated degradation studies under stress conditions (40°C/75% RH) to identify hydrolysis-sensitive bonds (e.g., amide) .
  • Degradation Monitoring : Use UPLC-MS to detect and quantify degradation products over time .
  • Storage Recommendations : Store lyophilized at -20°C in argon-purged vials to prevent oxidation .

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